

Application Notes and Protocols for Intraperitoneal Injection of Clozapine N-Oxide (CNO)

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Compound of Interest

Compound Name: *clozapine N-oxide*

Cat. No.: *B606728*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of **Clozapine N-Oxide (CNO)**, a critical component of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology for in vivo research.

Introduction to CNO and DREADD Technology

DREADDs are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by the synthetic small molecule CNO.[1] This technology allows for precise temporal control over the activity of specific cell populations in living animals, providing a powerful tool for dissecting the neural circuits underlying various physiological processes and behaviors. The most commonly used DREADDs are hM3Dq (Gq-coupled for neuronal excitation) and hM4Di (Gi-coupled for neuronal inhibition).[1][2]

Critical Considerations for In Vivo CNO Studies

Recent studies have revealed that CNO can be reverse-metabolized to clozapine (CLZ) in vivo, and the extent of this conversion can be species-specific.[3][4] CLZ itself can have off-target effects. Therefore, it is crucial to include appropriate control groups in experimental designs, such as animals expressing the DREADD receptor but receiving a vehicle injection, and

animals not expressing the DREADD receptor but receiving CNO. For mice, CNO doses are generally recommended to be below 5 mg/kg to minimize potential off-target effects from CLZ conversion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and intraperitoneal administration of CNO in common rodent models.

Parameter	Mice	Rats	Notes
Dosage Range	0.1 - 5 mg/kg	1 - 5 mg/kg	Higher doses (up to 10 mg/kg) have been used in mice but increase the risk of off-target effects due to clozapine conversion. It is advisable to start with lower doses.
Vehicle	0.9% Saline with <5% DMSO	0.9% Saline with <5% DMSO	DMSO is used to initially dissolve CNO powder. The final DMSO concentration should be minimized.
Injection Volume	10 µL per gram of body weight	1 mL/kg	Ensure accurate weighing of the animal for correct dosage calculation.
Time to Effect	~15 - 30 minutes post-injection	~15 - 30 minutes post-injection	Peak effects are often observed within this timeframe.
Frequency	Typically a single injection per experiment	Typically a single injection per experiment	For chronic studies, administration in drinking water is an alternative.

CNO Solution Preparation	Concentration	Storage
Stock Solution in DMSO	2 - 5 mg/mL	Can be stored in aliquots at -20°C for short periods. Freshly prepared solutions are recommended.
Working Solution in Saline	0.1 - 0.5 mg/mL	Should be prepared fresh on the day of the experiment.

Experimental Protocols

Protocol 1: Preparation of CNO Solution for Intraperitoneal Injection

This protocol describes the preparation of a CNO working solution from a DMSO stock.

Materials:

- **Clozapine N-oxide (CNO)** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare CNO Stock Solution (e.g., 5 mg/mL in DMSO): a. Weigh 5 mg of CNO powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the CNO is completely dissolved. This is your stock solution.
- Prepare CNO Working Solution (e.g., 0.1 mg/mL in Saline): a. On the day of the experiment, thaw the CNO stock solution (if frozen) and bring it to room temperature. b. To prepare 1 mL

of working solution, add 20 μL of the 5 mg/mL CNO stock solution to 980 μL of sterile 0.9% saline. c. Vortex gently to mix. This working solution is now ready for injection.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol details the acute administration of CNO for behavioral experiments in mice.

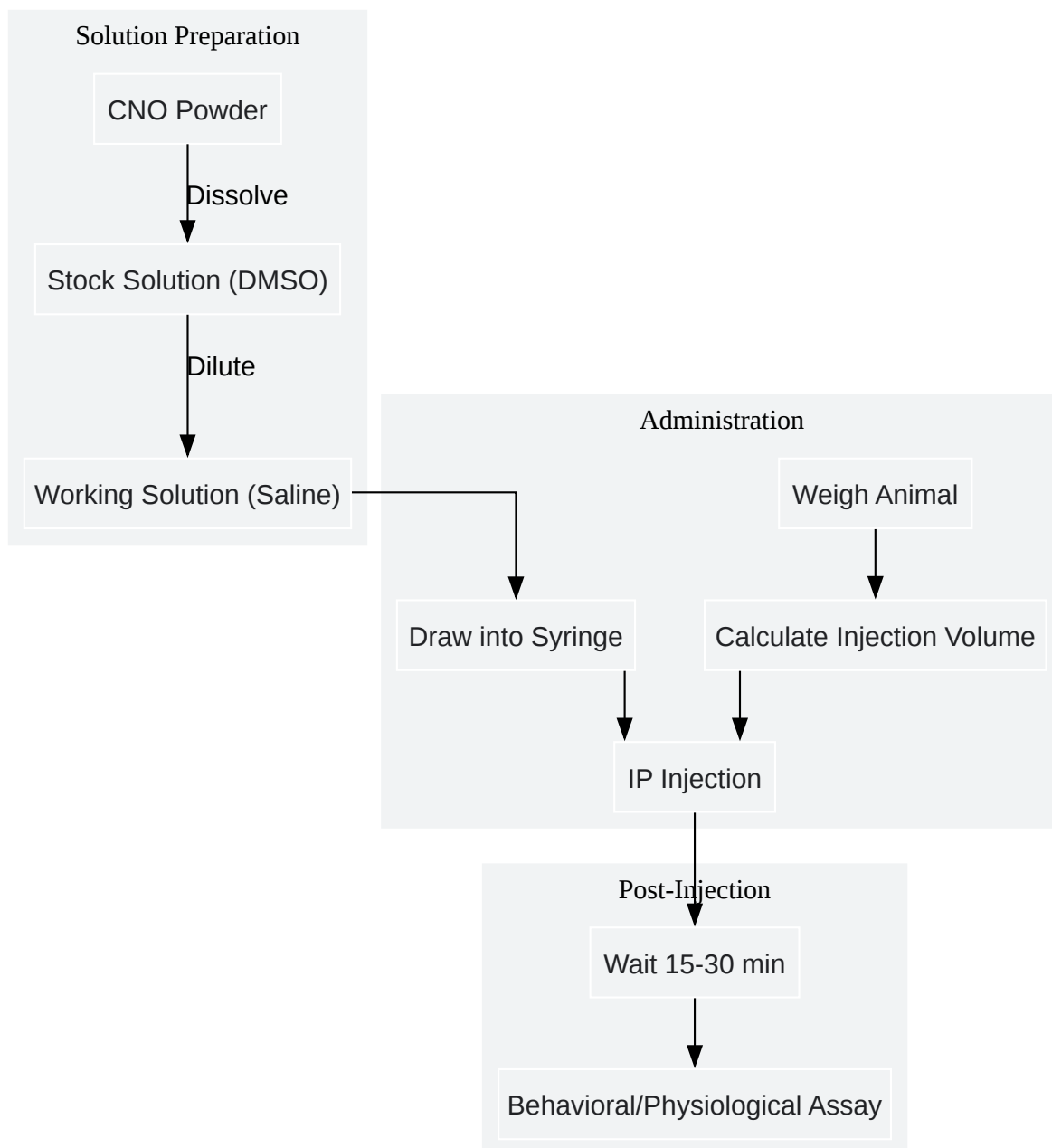
Materials:

- Prepared CNO working solution
- Insulin syringes (28-30 gauge)
- Animal scale

Procedure:

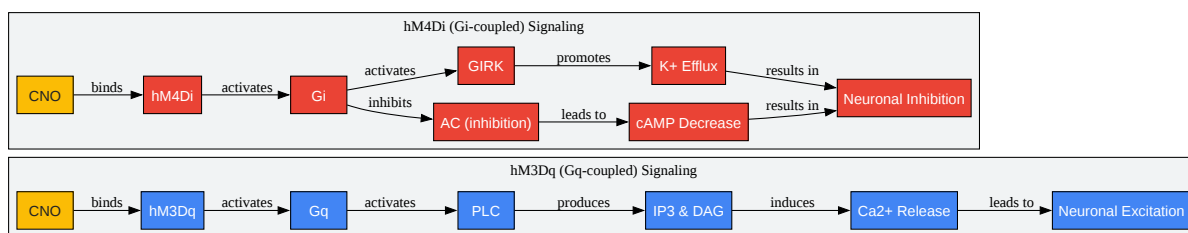
- Animal Handling and Dosage Calculation: a. Weigh the mouse to accurately calculate the required injection volume. b. For a 1 mg/kg dose using a 0.1 mg/mL solution, the injection volume is 10 μL per gram of body weight (e.g., a 25 g mouse would receive 250 μL).
- Injection: a. Gently restrain the mouse. b. Perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the midline and internal organs.
- Post-Injection and Behavioral Testing: a. Return the mouse to its home cage. b. Behavioral testing should typically commence 15-30 minutes after the injection.

Visualizations



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Caption: Experimental workflow for CNO intraperitoneal injection.



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Caption: Signaling pathways for hM3Dq and hM4Di DREADDs.

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